molecular formula C9H6ClNO3S B2548765 3-Phenyl-1,2-oxazole-5-sulfonyl chloride CAS No. 37543-50-3

3-Phenyl-1,2-oxazole-5-sulfonyl chloride

Cat. No.: B2548765
CAS No.: 37543-50-3
M. Wt: 243.66
InChI Key: NCKNGGKOOAPRLL-UHFFFAOYSA-N
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Description

Overview of Oxazole (B20620) Ring Systems in Heterocyclic Chemistry

Oxazoles are a class of five-membered heterocyclic aromatic compounds containing one oxygen and one nitrogen atom. wikipedia.orgtandfonline.com These rings are fundamental building blocks in numerous natural products, pharmaceuticals, and functional materials. researchgate.netmdpi.com Their utility stems from their distinct structural and electronic features, which vary depending on the relative positioning of the heteroatoms.

Structural Characteristics and Electronic Properties of the Oxazole Nucleus

The oxazole ring is a planar, aromatic system. tandfonline.com The atoms are sp2-hybridized, with a total of six pi-electrons (one from each of the three carbon atoms, one from the nitrogen, and two from the oxygen) delocalized across the ring, fulfilling Hückel's rule for aromaticity. tandfonline.com However, the high electronegativity of the oxygen atom results in a less effective delocalization compared to other azoles, rendering oxazoles less aromatic than the analogous thiazoles. wikipedia.org This feature, along with the precise arrangement of heteroatoms, dictates the molecule's reactivity, dipole moment, and interaction with biological targets. researchgate.netscispace.com

Computational studies have shown that in the 1,3-oxazole isomer, the carbon atom situated between the electronegative oxygen and nitrogen atoms carries a significant positive charge, making it susceptible to nucleophilic attack under certain conditions. acs.org In contrast, the 1,2-oxazole (isoxazole) ring, which is the core of the title compound, features an adjacent nitrogen-oxygen bond (N-O). wikipedia.org This bond is relatively weak and can be susceptible to cleavage under certain conditions, such as UV irradiation, leading to ring-opening reactions. acs.orgwikipedia.org

Comparative Analysis of 1,2-Oxazoles (Isoxazoles) vs. 1,3-Oxazoles

The constitutional isomers 1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole) exhibit notable differences in their chemical behavior and stability. researchgate.netnih.gov The arrangement of the heteroatoms directly influences the electronic distribution and bond strengths within the rings. acs.org

Isoxazoles (1,2-oxazoles) are characterized by the adjacent placement of oxygen and nitrogen. researchgate.net This arrangement results in a weak N-O bond, which is a key feature of its chemistry, often undergoing cleavage in various transformations. wikipedia.org The isoxazole (B147169) ring is found in several natural products and pharmaceuticals, including the COX-2 inhibitor valdecoxib (B1682126) and the neurotransmitter agonist AMPA. wikipedia.org

In 1,3-oxazoles, the heteroatoms are separated by a carbon atom. nih.gov This configuration generally results in a more stable ring system compared to isoxazoles. wikipedia.org The reactivity patterns also differ; for instance, deprotonation of 1,3-oxazoles typically occurs at the C2 position (the carbon between the heteroatoms). wikipedia.org Computationally, the dominant photoinduced reaction for isoxazole is the breaking of the O-N bond, whereas for 1,3-oxazole, it is a ring-opening at the O-C[N] bond. acs.org

Feature1,2-Oxazole (Isoxazole)1,3-Oxazole (Oxazole)
Heteroatom Positions 1 and 21 and 3
Key Structural Feature Contains a weak N-O bond. wikipedia.orgHeteroatoms separated by a carbon. nih.gov
Relative Stability Generally less stable due to the N-O bond.Generally more stable. wikipedia.org
Reactivity Highlight Prone to ring-opening via N-O bond cleavage. acs.orgwikipedia.orgC2 position is acidic and prone to deprotonation. wikipedia.org
Acidity (of conjugate acid) pKa ≈ -3.0. wikipedia.orgpKa ≈ 0.8. wikipedia.org

Significance of Sulfonyl Chlorides as Reactive Organic Intermediates

Sulfonyl chlorides (R-SO₂Cl) are a class of highly valuable organosulfur compounds. Their importance is rooted in the powerful electrophilicity of the sulfur atom, making them potent reagents for forming new bonds, particularly with nucleophiles. fiveable.memolport.com

Reactivity and Electrophilic Nature of the Sulfonyl Chloride Functional Group

The high reactivity of sulfonyl chlorides stems from the electronic structure of the sulfonyl group. The sulfur atom is double-bonded to two highly electronegative oxygen atoms and single-bonded to an electronegative chlorine atom. pearson.com This arrangement creates a significant electron deficiency on the sulfur atom, rendering it a strong electrophile. fiveable.mepearson.com Consequently, the chlorine atom becomes an excellent leaving group, readily displaced by a wide range of nucleophiles in substitution reactions. fiveable.me

Role in the Synthesis of Sulfonamides and Other Organosulfur Compounds

The primary application of sulfonyl chlorides in organic synthesis is their reaction with primary and secondary amines to form sulfonamides. molport.comwikipedia.org This reaction, typically conducted in the presence of a base to neutralize the HCl byproduct, is a cornerstone of medicinal chemistry, as the sulfonamide functional group is a key pharmacophore in numerous therapeutic agents. organic-chemistry.orgucl.ac.uk

Beyond sulfonamide formation, sulfonyl chlorides react with other nucleophiles to create a variety of important organosulfur compounds. molport.comwikipedia.org

With Alcohols: They react to form sulfonate esters (R-SO₂-OR'), which are themselves useful intermediates and protecting groups. fiveable.meeurjchem.com

With Water: They hydrolyze to produce the corresponding sulfonic acids (R-SO₃H). wikipedia.org

With Arenes: In the presence of a Lewis acid catalyst, they can undergo Friedel-Crafts reactions to form sulfones (R-SO₂-Ar). wikipedia.org

NucleophileProductClass of Compound
Primary/Secondary Amine (R'₂NH)R-SO₂-NR'₂Sulfonamide
Alcohol (R'-OH)R-SO₂-OR'Sulfonate Ester
Water (H₂O)R-SO₃HSulfonic Acid
Arene (Ar-H)R-SO₂-ArSulfone

Contextualizing 3-Phenyl-1,2-oxazole-5-sulfonyl chloride within Advanced Organic Synthesis

This reagent serves as a versatile intermediate for introducing the 3-phenylisoxazole (B85705) moiety into larger structures. Its reaction with various amines or alcohols allows for the rapid generation of libraries of novel sulfonamides and sulfonate esters. nih.govgrowingscience.com These derivatives are of significant interest in drug discovery, as heterocyclic sulfonamides are known to exhibit a wide range of biological activities. nih.gov For instance, related 1,3-oxazole-5-sulfonyl chlorides have been utilized as key intermediates in the synthesis of fused heterocyclic systems like fiveable.meorganic-chemistry.orgoxazolo[5,4-d]pyrimidines, demonstrating the power of these reagents in constructing complex, polycyclic scaffolds. growingscience.com The specific substitution pattern of this compound offers a unique geometric and electronic profile for designing molecules that can interact with specific biological targets.

Physicochemical Data for this compound uni.lu001chemical.com

CAS Number: 37543-50-3

Molecular Formula: C₉H₆ClNO₃S

Molecular Weight: 243.67 g/mol

Positional Isomerism and Substituent Effects on Oxazole Reactivity

The reactivity of the isoxazole ring is profoundly influenced by the nature and position of its substituents. The placement of electron-donating or electron-withdrawing groups at the 3, 4, or 5-positions can dramatically alter the electron density distribution within the ring, thereby dictating its susceptibility to electrophilic or nucleophilic attack.

Preliminary Overview of Research Interests in this Specific Compound

While extensive research has been conducted on the broader families of isoxazoles and sulfonyl chlorides, specific investigations into this compound are less prevalent in publicly accessible literature. However, its structural motifs suggest a primary role as a key intermediate in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.

The inherent reactivity of the sulfonyl chloride group makes it an ideal handle for the introduction of a sulfonamide functionality. The 3-phenylisoxazole core is a known pharmacophore found in a variety of biologically active compounds, exhibiting a range of activities including antibacterial and anti-inflammatory properties. nih.gov Therefore, it is highly probable that this compound is utilized by researchers as a building block for the synthesis of novel 3-phenylisoxazole-5-sulfonamide derivatives. These derivatives would then be evaluated for their potential therapeutic applications, leveraging the established biological significance of the 3-phenylisoxazole scaffold. The primary research interest in this compound likely lies in its utility as a precursor to a library of sulfonamides for drug discovery programs.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-phenyl-1,2-oxazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO3S/c10-15(12,13)9-6-8(11-14-9)7-4-2-1-3-5-7/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCKNGGKOOAPRLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37543-50-3
Record name 3-phenyl-1,2-oxazole-5-sulfonyl chloride
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Synthetic Methodologies for 3 Phenyl 1,2 Oxazole 5 Sulfonyl Chloride

Established Synthetic Routes to the 1,2-Oxazole-5-sulfonyl chloride Scaffold

Established methods for the synthesis of the 1,2-oxazole-5-sulfonyl chloride scaffold, including the 3-phenyl derivative, primarily involve the modification of a pre-formed isoxazole (B147169) ring. These routes are advantageous as they often start from readily available precursors.

Cyclization Reactions Leading to the 1,2-Oxazole Ring with a Sulfonyl Chloride Moiety

The direct formation of a 1,2-oxazole ring bearing a sulfonyl chloride group at the 5-position through a cyclization reaction is a challenging yet potentially efficient strategy. One plausible, though not explicitly detailed for the 3-phenyl derivative, approach involves the cyclocondensation of a β-keto sulfonyl precursor with hydroxylamine (B1172632).

A more documented route involves the synthesis of an isoxazole ring with a precursor functional group at the 5-position, which can then be converted to the sulfonyl chloride. For instance, the reaction of phenylpropynenitrile with hydroxylamine can yield 5-amino-3-phenylisoxazole. rsc.org This amino group can then serve as a handle for the introduction of the sulfonyl chloride functionality via a Sandmeyer-type reaction. This two-step process, involving initial cyclization to an amino-isoxazole followed by diazotization and reaction with sulfur dioxide in the presence of a copper catalyst, represents a viable pathway to the target compound.

Direct Chlorosulfonation of Phenyl-Substituted 1,2-Oxazoles

The direct introduction of a sulfonyl chloride group onto a pre-existing 3-phenyl-1,2-oxazole ring via electrophilic substitution is another key synthetic strategy. This typically involves reacting the parent heterocycle with a strong chlorosulfonating agent.

A general method for the chlorosulfonation of diarylisoxazole compounds has been reported, which can be adapted for 3-phenyl-1,2-oxazole. The process involves treating the isoxazole derivative with chlorosulfonic acid. It is crucial to control the reaction conditions, such as temperature and stoichiometry, to achieve selective chlorosulfonation at the desired C-5 position of the isoxazole ring and to minimize potential side reactions, such as polysulfonation or degradation of the heterocyclic ring.

In a related context, the sulfonyl chlorination of 3-aryl-5-N-acylaminoisoxazoles has been achieved using an excess of chlorosulfonic acid in the presence of thionyl chloride. This reaction proceeds with simultaneous deacylation of the amino group, suggesting that the isoxazole ring is susceptible to electrophilic attack by chlorosulfonating agents.

General Synthetic Strategies Applicable to Oxazole (B20620) Sulfonyl Chlorides

Beyond the specific routes to the 3-phenyl-1,2-oxazole-5-sulfonyl chloride, general methodologies for the synthesis of sulfonyl chlorides can be applied to isoxazole precursors. These methods often involve the oxidation of sulfur-containing functionalities or the conversion of sulfonic acids.

Oxidative Chlorination of Corresponding Thiols or Disulfides

A powerful and widely used method for the preparation of sulfonyl chlorides is the oxidative chlorination of the corresponding thiols or disulfides. In the context of this compound, this would necessitate the synthesis of 3-phenyl-1,2-oxazole-5-thiol as a precursor.

While the direct synthesis of 3-phenyl-1,2-oxazole-5-thiol is not extensively documented, analogous heterocyclic thiols can be prepared through various synthetic routes. Once obtained, the thiol can be subjected to oxidative chlorination using reagents such as chlorine gas in an aqueous medium or other chlorinating agents like sulfuryl chloride. The reaction proceeds via the formation of a sulfenyl chloride intermediate, which is then further oxidized to the sulfonyl chloride. Careful control of the reaction conditions is essential to prevent over-oxidation and other side reactions.

Conversion of Sulfonic Acids or Sulfonates to Sulfonyl Chlorides

Another fundamental approach for the synthesis of sulfonyl chlorides is the conversion of the corresponding sulfonic acids or their salts. This method requires the initial preparation of 3-phenyl-1,2-oxazole-5-sulfonic acid.

The synthesis of the sulfonic acid can potentially be achieved by the sulfonation of 3-phenyl-1,2-oxazole. Once the sulfonic acid is obtained, it can be converted to the desired sulfonyl chloride using standard chlorinating agents. Commonly employed reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus oxychloride (POCl₃). The choice of reagent and reaction conditions depends on the stability of the isoxazole ring and the presence of other functional groups in the molecule.

Exploration of Novel and Efficient Synthetic Approaches

Research into more efficient and environmentally benign synthetic methods for sulfonyl chlorides is ongoing. For the synthesis of this compound, novel approaches could focus on catalytic systems or one-pot procedures that minimize waste and improve yields.

One area of exploration is the development of milder oxidative chlorination methods for thiols that avoid the use of gaseous chlorine. Furthermore, the direct C-H sulfonyl chlorination of the isoxazole ring using innovative catalytic systems could provide a more atom-economical route to the target compound. As the demand for complex heterocyclic building blocks grows, the development of novel synthetic strategies for compounds like this compound will continue to be an active area of chemical research.

Metal-Catalyzed Transformations for 1,2-Oxazole Formation

The construction of the 1,2-oxazole (isoxazole) ring is a cornerstone of heterocyclic chemistry, and transition-metal catalysis offers powerful tools for its efficient and selective synthesis. Catalysts based on palladium and rhodium are particularly prominent, enabling novel bond formations through mechanisms like C-H activation, cycloadditions, and multi-component reactions.

Palladium-catalyzed methods have been developed for the synthesis of substituted oxazoles through cascade oxidative cyclization. nih.govrsc.org One such strategy involves the reaction of simple amides and ketones via a Pd(II)-catalyzed sp² C-H activation pathway, which proceeds through the sequential formation of C-N and C-O bonds in a single step. organic-chemistry.orgnih.gov Another powerful palladium-catalyzed approach is the four-component synthesis of biaryl-substituted isoxazoles, which combines Sonogashira and Suzuki couplings with a cyclocondensation reaction, demonstrating the versatility of a single catalyst for multiple transformations. mdpi.com

Rhodium catalysts have also proven effective. For instance, Rh(III)-catalyzed C–H bond functionalization and cyclative capture have been used to synthesize N-aryl-2H-indazoles from azobenzenes and aldehydes, a transformation that showcases the principles applicable to the formation of N-O bonds in heterocycles. acs.org Furthermore, rhodium(II) catalysts can facilitate the formal [3+2] cycloaddition of N-sulfonyl-1,2,3-triazoles with isoxazoles, illustrating a sophisticated rearrangement and ring-formation cascade. acs.org While these examples may not directly yield 3-phenyl-1,2-oxazole, the underlying catalytic principles are broadly applicable to its synthesis from appropriate precursors.

Table 1: Overview of Metal-Catalyzed Methods for Isoxazole and Related Heterocycle Synthesis

Catalyst SystemReaction TypeKey FeaturesReference
Palladium Acetate / CuBr₂sp² C-H Activation / C-N, C-O FormationSynthesizes oxazoles from simple amides and ketones. organic-chemistry.org
Palladium / CopperFour-Component Reaction (Sonogashira/Cyclocondensation/Suzuki)Sequentially builds complex isoxazoles in a one-pot process. mdpi.com
Rhodium(III)C-H Bond Addition / CyclizationEfficient for creating N-heterocycles like indazoles from azobenzenes and aldehydes. acs.org
Rhodium(II)Formal [3+2] CycloadditionEnables complex rearrangements and synthesis of polysubstituted aminopyrroles from isoxazoles. acs.org

Green Chemistry Principles in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on harsh reagents like chlorosulfonic acid or chlorine gas. pageplace.de Modern approaches, guided by the principles of green chemistry, aim to replace these hazardous materials with safer alternatives, reduce energy consumption, and minimize waste. These principles are evident in both the formation of the isoxazole precursor and the final chlorosulfonation step.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a key green chemistry technology that can dramatically accelerate reaction rates, improve yields, and reduce the formation of byproducts compared to conventional heating methods. ekb.egglobalresearchonline.net In the context of 3-phenyl-1,2-oxazole synthesis, microwave assistance is particularly effective for the Claisen-Schmidt condensation to form chalcone (B49325) precursors and their subsequent cyclization with hydroxylamine to yield the isoxazole ring. abap.co.innveo.org This method offers significant advantages in terms of reduced reaction times—often from hours to minutes—and improved energy efficiency. abap.co.in

Table 2: Comparison of Conventional vs. Microwave-Assisted Isoxazole Synthesis from Chalcones

ParameterConventional Heating MethodMicrowave-Assisted MethodReference
Reaction TimeSeveral hours (e.g., 12 h)Minutes (e.g., 10-15 min) abap.co.innih.gov
Energy SourceOil bath / heating mantleMicrowave irradiation (e.g., 210 W) abap.co.in
YieldModerateOften higher and with improved purity ekb.egglobalresearchonline.net
ProcessBulk heating, potential for side reactionsUniform, rapid heating, cleaner reactions nveo.org

Environmentally Benign Chlorosulfonation

For the conversion of a suitable precursor (e.g., a thiol, disulfide, or isothiourea salt derived from 3-phenyl-1,2-oxazole) to the target sulfonyl chloride, several green methods have been developed that avoid traditional, hazardous reagents.

One prominent approach is the use of N-chlorosuccinimide (NCS) in combination with an acid, which provides a safer and more controlled oxidative chlorination of sulfur compounds. organic-chemistry.orglookchem.comsemanticscholar.orgthieme-connect.de This method is effective for a wide range of substrates, and the succinimide (B58015) byproduct can often be recycled, adding to the sustainability of the process. organic-chemistry.orgorganic-chemistry.org

Another environmentally friendly strategy employs Oxone (potassium peroxymonosulfate) as the oxidant. mdpi.comnih.gov Reactions using Oxone can often be performed in water, a green solvent, providing a simple and rapid method for the oxyhalogenation of thiols and disulfides to their corresponding sulfonyl chlorides. rsc.orgrsc.org Similarly, common household bleach (sodium hypochlorite) has been utilized as a clean and economical reagent for the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These methods are scalable, operationally simple, and significantly reduce the environmental impact compared to classical procedures. organic-chemistry.org

Table 3: Green Reagents for Sulfonyl Chloride Synthesis

ReagentSubstrateKey Green AdvantagesReference
N-Chlorosuccinimide (NCS) / HClThiols, Thioacetates, S-Alkylisothiourea saltsAvoids hazardous chlorine gas; byproduct can be recycled; mild conditions. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.org
Oxone / KClThiols, DisulfidesUses water as a solvent; cheap and environmentally benign oxidant. rsc.orgrsc.org
Sodium Hypochlorite (Bleach)S-Alkylisothiourea saltsClean, economic, and worker-friendly; readily available reagent. organic-chemistry.org

Chemical Reactivity and Transformations of 3 Phenyl 1,2 Oxazole 5 Sulfonyl Chloride

Reactions Involving the Sulfonyl Chloride Functional Group

The sulfur atom in the sulfonyl chloride group (-SO₂Cl) of 3-Phenyl-1,2-oxazole-5-sulfonyl chloride is highly electrophilic, making it a prime target for nucleophilic attack. This reactivity is the foundation for its most common and synthetically useful transformations.

Nucleophilic Displacement Reactions: Formation of Sulfonamides

The reaction of this compound with nitrogen-based nucleophiles, such as primary and secondary amines, is a cornerstone of its chemistry, leading to the formation of a stable sulfonamide linkage (-SO₂NRR'). This reaction is widely employed in medicinal chemistry due to the prevalence of the sulfonamide group in a vast number of therapeutic agents. The general mechanism involves the nucleophilic attack of the amine on the electrophilic sulfur atom, followed by the elimination of a chloride ion. A base, typically a tertiary amine like triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrogen chloride byproduct. cbijournal.comnih.gov

This compound readily reacts with a broad range of primary and secondary aliphatic and aromatic amines to furnish the corresponding N-substituted sulfonamides. The reaction conditions are generally mild, often proceeding at temperatures ranging from 0 °C to room temperature. The choice of solvent can vary, with dichloromethane, chloroform (B151607), and pyridine being common options. nih.gov For instance, the slow addition of the sulfonyl chloride to a solution of an amine in a mixture of pyridine and chloroform at 0 °C has been shown to provide the desired sulfonamides in good yields. nih.gov

Table 1: Synthesis of Sulfonamides from this compound and Various Amines Note: The following table is a representative example of typical reactions. Yields are illustrative and can vary based on specific substrates and conditions.

Amine ReactantProductTypical ConditionsIllustrative Yield
Aniline (B41778)N-(phenyl)-3-phenyl-1,2-oxazole-5-sulfonamidePyridine, 0-25 °C85-95%
BenzylamineN-(benzyl)-3-phenyl-1,2-oxazole-5-sulfonamidePyridine/CHCl₃, 0 °C80-90%
Piperidine (B6355638)5-(piperidin-1-ylsulfonyl)-3-phenyl-1,2-oxazoleEt₃N, DCM, RT90-98%
N-MethylanilineN-methyl-N,3-diphenyl-1,2-oxazole-5-sulfonamidePyridine, RT75-85%

The reactivity of this compound extends to coupling with various heterocyclic amines, which is of significant interest for generating compounds with potential biological activity. Studies on analogous 1,3-oxazole-5-sulfonyl chlorides have demonstrated that reactions with amino-substituted heterocycles, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, proceed efficiently. growingscience.comresearchgate.net

A key consideration in these reactions is regioselectivity, as many heterocyclic amines possess multiple nucleophilic nitrogen atoms. Research has shown that the reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole occurs regioselectively at the endocyclic nitrogen atom (N-1 of the pyrazole (B372694) or triazole ring) rather than the exocyclic amino group. growingscience.comresearchgate.net This reaction is typically carried out in the presence of a base like triethylamine and yields the N-heterocyclic sulfonamides in good yields, often ranging from 76-84%. growingscience.com These products can serve as precursors for more complex fused heterocyclic systems. growingscience.comresearchgate.net

Table 2: Coupling of Oxazole (B20620) Sulfonyl Chlorides with Heterocyclic Amines Note: Data is based on reactions with analogous 2-aryl-1,3-oxazole-5-sulfonyl chlorides. growingscience.com

Heterocyclic AmineSulfonyl Chloride ReactantProductYield
3-Methyl-1H-pyrazol-5-amineMethyl 2-(4-methylphenyl)-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylateMethyl 5-[(3-methyl-5-amino-1H-pyrazol-1-yl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate82%
3-Phenyl-1H-pyrazol-5-amineMethyl 2-phenyl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylateMethyl 5-[(3-phenyl-5-amino-1H-pyrazol-1-yl)sulfonyl]-2-phenyl-1,3-oxazole-4-carboxylate84%
3-Methyl-1H-1,2,4-triazol-5-amineMethyl 2-(4-methylphenyl)-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylateMethyl 5-[(3-methyl-5-amino-1H-1,2,4-triazol-1-yl)sulfonyl]-2-(4-methylphenyl)-1,3-oxazole-4-carboxylate76%

Formation of Sulfonate Esters and Sulfonic Anhydrides

When treated with alcohols or phenols, this compound undergoes a similar nucleophilic displacement reaction to form sulfonate esters (-SO₃R). This reaction, often referred to as sulfonylation, is also typically performed in the presence of a base like pyridine or triethylamine to scavenge the HCl produced. Sulfonate esters are valuable intermediates in organic synthesis, as the sulfonate group is an excellent leaving group in subsequent nucleophilic substitution reactions.

The formation of sulfonic anhydrides from sulfonyl chlorides is less common but can be achieved. One method involves the reaction of a sulfonyl chloride with a sulfonic acid or its salt. This transformation generates a highly reactive species that can be used as a powerful sulfonating agent.

Reductive Conversion to Sulfinic Acids or Thiols

The sulfonyl chloride group can be reduced to lower oxidation states, namely sulfinic acids (-SO₂H) or thiols (-SH).

The reduction to sulfinic acids is a well-established transformation for aryl sulfonyl chlorides. Common reducing agents for this purpose include sodium sulfite (B76179) (Na₂SO₃) or stannous chloride (SnCl₂). The resulting sulfinic acids are themselves useful synthetic intermediates. A procedure for the synthesis of sulfinamides from sulfonyl chlorides involves an in-situ reduction, which proceeds through a sulfinic acid-like intermediate. nih.gov

Further reduction leads to the corresponding thiol. A robust method for converting aryl sulfonyl chlorides to aryl thiols is catalytic hydrogenation. google.comgoogle.com This process typically involves reacting the sulfonyl chloride with hydrogen gas in a suitable solvent in the presence of a palladium catalyst. google.comgoogle.com An acid scavenger, such as a tertiary amine or an inorganic base, is required to neutralize the HCl byproduct. google.comgoogle.com Typical reaction conditions may involve temperatures from 20 °C to 110 °C and pressures from 700 to 7000 kPa. google.comgoogle.com

Radical Reactions Initiated by the Sulfonyl Chloride Bond

While ionic reactions dominate the chemistry of sulfonyl chlorides, they can also participate in radical reactions. The sulfur-chlorine bond is relatively weak and can be cleaved homolytically under photolytic or thermal conditions, or by using a radical initiator, to generate a sulfonyl radical (R-SO₂•) and a chlorine radical (Cl•).

This sulfonyl radical is a key intermediate in various transformations. One of the most significant radical-mediated processes is desulfonylation, where the sulfonyl group acts as a leaving group. nih.gov The initially formed sulfonyl radical can extrude sulfur dioxide (SO₂) to generate an aryl radical. This aryl radical, centered on the oxazole ring, can then participate in a variety of radical-mediated bond-forming reactions, such as cyclizations, additions to multiple bonds, or hydrogen atom abstraction. These radical pathways provide synthetic routes that are complementary to traditional ionic cross-coupling reactions. nih.gov

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity differs significantly from that of benzene (B151609). The presence of the electronegative oxygen and nitrogen atoms deactivates the ring towards electrophilic attack and influences the regioselectivity of various reactions.

The reactivity of the phenyl group at the C-3 position is significantly influenced by the electronic properties of the attached 1,2-oxazole-5-sulfonyl chloride substituent. This substituent, as a whole, is strongly electron-withdrawing, which has a profound impact on electrophilic aromatic substitution reactions.

Electrophilic Aromatic Substitution:

The combined electron-withdrawing nature of the isoxazole (B147169) ring and the potent sulfonyl chloride group deactivates the phenyl ring towards electrophilic attack, making reactions like nitration, halogenation, or Friedel-Crafts alkylation/acylation more challenging than for benzene itself.

Kinetic studies on the nitration of analogous compounds, such as 5-methyl-3-phenylisoxazole, provide insight into the directing effects. The isoxazole ring's influence depends on the reaction conditions. rsc.orgrsc.org

Under strongly acidic conditions , the isoxazole nitrogen can be protonated. The resulting positively charged isoxazolium group is a powerful deactivating, meta-directing substituent.

Under less acidic conditions , the neutral isoxazole ring acts as a deactivating, but ortho, para-directing group. rsc.org

For this compound, the strongly deactivating and meta-directing sulfonyl chloride group at the 5-position of the isoxazole ring, coupled with the deactivating nature of the isoxazole itself, ensures that any electrophilic substitution on the C-3 phenyl ring will be difficult and will overwhelmingly favor the meta position. rsc.org

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on the Phenyl Ring

Reagent / Conditions Expected Major Product
HNO₃ / H₂SO₄ 3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (SNAr) on an unsubstituted phenyl ring is generally not feasible. For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of potent electron-withdrawing groups, typically positioned ortho and/or para to a suitable leaving group. libretexts.org While the 1,2-oxazole-5-sulfonyl chloride substituent is electron-withdrawing, it is attached to the phenyl ring at the point of reaction, not as a separate activating group. Therefore, the phenyl ring of this compound is not activated towards nucleophilic substitution, and such reactions are not expected to occur under typical SNAr conditions.

Within the 1,2-oxazole ring, the carbon atoms exhibit different levels of reactivity. The C-4 position is the most electron-rich carbon and, consequently, the primary site for electrophilic attack. reddit.comyoutube.com This is a well-established reactivity pattern for isoxazole systems.

Nitration is a classic example of electrophilic substitution at this position. Studies have shown that while phenylisoxazoles can be nitrated on the phenyl ring in mixed acid, changing the conditions to nitric acid in acetic anhydride (B1165640) can favor substitution at the C-4 position of the isoxazole ring. rsc.org For instance, 3-phenylisoxazole (B85705) can be nitrated to yield 4-nitro-3-phenylisoxazole. This regioselectivity is attributed to the electronic distribution within the heterocyclic ring, which directs electrophiles to the C-4 carbon.

Table 2: Representative Electrophilic Substitution at the C-4 Position

Substrate Analogue Reagent / Conditions Product Reference
3-Phenylisoxazole HNO₃ / Ac₂O 4-Nitro-3-phenylisoxazole rsc.org

The N-O bond within the 1,2-oxazole ring is inherently weak and represents a point of chemical vulnerability, making the ring susceptible to cleavage under various conditions.

Ring-Opening Reactions:

The cleavage of the isoxazole ring can be initiated by nucleophiles, reducing agents, or through rearrangement processes. A notable example of this reactivity is observed in the collision-induced dissociation of valdecoxib (B1682126), a drug molecule containing a 3-phenyl-1,2-oxazole-5-sulfonamide (B13505751) core. Under mass spectrometry conditions, a novel rearrangement occurs that involves the cleavage of the N-O bond, highlighting the lability of this linkage. nih.gov While not a synthetic transformation in solution, this demonstrates the potential for the ring to open, which can lead to the formation of various acyclic intermediates that can be trapped or undergo further reaction.

Smiles Rearrangement:

The Smiles rearrangement is a formal intramolecular nucleophilic aromatic substitution (SNAr) where a connecting chain displaces part of an activated aromatic ring. scispace.com Sulfonamides derived from this compound are potential candidates for this type of transformation. In a typical Smiles rearrangement involving a sulfonamide, a nucleophile at the end of the side chain attacks an activated aromatic ring to which the sulfonyl group is attached, leading to aryl migration.

A closely related process has been documented for 1,3-oxazole-5-sulfonyl chlorides. When these compounds react with aminoazoles, the initially formed sulfonamide undergoes a base-induced cyclocondensation. researchgate.net This pathway involves a Smiles rearrangement with the extrusion of sulfur dioxide (SO₂), followed by cyclization to yield fused heterocyclic systems. researchgate.net This desulfonylative Smiles rearrangement is a powerful transformation driven by the irreversible loss of SO₂. nih.gov Given the structural similarities, it is highly plausible that sulfonamides derived from this compound could be employed in similar rearrangement reactions to generate complex molecular architectures.

Cascade and Tandem Reactions Utilizing the Compound as a Key Component

Cascade reactions, where a single reaction setup initiates a sequence of consecutive transformations, are a highly efficient strategy in organic synthesis. The unique combination of a reactive sulfonyl chloride and a labile heterocyclic ring makes this compound and its derivatives valuable components for designing such sequences.

A prime example is the synthesis of novel fused heterocyclic systems, such as rsc.orgoxazolo[5,4-d]pyrimidines, starting from analogous 1,3-oxazole-5-sulfonyl chlorides. researchgate.net This transformation represents a cascade process initiated by the reaction of the sulfonyl chloride:

Sulfonamide Formation: The process begins with the reaction of the oxazole sulfonyl chloride with an amino-functionalized heterocycle (e.g., an aminopyrazole or aminotriazole) to form the corresponding sulfonamide.

Smiles Rearrangement and Cyclization: Upon treatment with a base, the sulfonamide undergoes a cyclocondensation cascade. This sequence is proposed to proceed via a Smiles rearrangement, which involves intramolecular nucleophilic attack and results in the extrusion of sulfur dioxide. This is immediately followed by a cyclization/elimination step to form the final, stable tricyclic product. researchgate.net

This reaction sequence demonstrates how the oxazole sulfonyl chloride scaffold can be used as a linchpin in a cascade reaction that involves sulfonamide formation, a key Smiles rearrangement, and a final ring-closing event to rapidly build molecular complexity from simple starting materials.

Derivatization and Analogue Synthesis for Academic Research

Systematic Synthesis of 3-Phenyl-1,2-oxazole-5-sulfonamide (B13505751) Derivatives

The most prevalent derivatization of 3-phenyl-1,2-oxazole-5-sulfonyl chloride involves its reaction with primary or secondary amines to form the corresponding sulfonamides. This reaction is a cornerstone in medicinal chemistry for generating compound libraries. ekb.eg The general synthesis is typically conducted by reacting the sulfonyl chloride with an amine in the presence of a base, such as pyridine (B92270) or triethylamine (B128534), in an aprotic solvent. ekb.egnih.gov The base neutralizes the hydrochloric acid byproduct generated during the reaction.

The properties of the resulting sulfonamide can be systematically tuned by varying the amine reactant. A wide array of commercially available amines allows for the introduction of diverse functionalities.

Alkyl Substitutions: Simple alkyl amines (e.g., methylamine, cyclohexylamine) can be used to explore the impact of substituent size and lipophilicity on biological activity. Research on related scaffolds has shown that increasing the size of alkyl substituents can influence potency. nih.gov

Aryl Substitutions: The use of anilines (phenylamines) introduces aromatic systems, which can engage in pi-stacking or other non-covalent interactions with biological targets. The electronic properties of the aniline (B41778) can be further modified with electron-donating or electron-withdrawing groups. nih.gov

Heteroaryl Substitutions: Incorporating heteroaromatic amines, such as aminopyridines, aminopyrazoles, or aminothiazoles, introduces functionalities that can act as hydrogen bond donors or acceptors, potentially improving target engagement and pharmacokinetic properties. growingscience.com

Table 1: Examples of 3-Phenyl-1,2-oxazole-5-sulfonamide Derivatives from Various Amines
Amine ReactantSubstituent TypeResulting Sulfonamide Product Name
MethylamineAlkylN-Methyl-3-phenyl-1,2-oxazole-5-sulfonamide
AnilineArylN,3-Diphenyl-1,2-oxazole-5-sulfonamide
4-FluoroanilineSubstituted ArylN-(4-Fluorophenyl)-3-phenyl-1,2-oxazole-5-sulfonamide
2-AminopyridineHeteroaryl3-Phenyl-N-(pyridin-2-yl)-1,2-oxazole-5-sulfonamide

Beyond simple acyclic amines, the synthesis can incorporate more complex cyclic and bridged amine systems. These moieties are often used to constrain the conformation of the side chain, which can lead to enhanced binding affinity and selectivity for a target. They can also improve physicochemical properties like solubility. For example, reacting this compound with morpholine (B109124) or piperidine (B6355638) yields the corresponding cyclic sulfonamides. chemdiv.com These rigid structures reduce the number of rotatable bonds, an important consideration in modern drug design.

Modification of the Phenyl Substituent on the Oxazole (B20620) Ring

The phenyl group at the C3-position of the oxazole ring is another key site for modification. Altering the substituents on this ring can have profound effects on the molecule's electronic and steric properties.

The electronic nature of the C3-phenyl ring can be modulated by introducing substituents at its ortho, meta, or para positions.

Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂), cyano (-CN), or trifluoromethyl (-CF₃) decrease the electron density of the phenyl ring. In studies of related benzenesulfonamides and isoxazoles, the presence of strong EWGs has been correlated with potent inhibitory activity against certain enzymes. researchgate.netnih.gov For instance, a cyano group on the phenyl ring was found to be a preferred substitution pattern for xanthine (B1682287) oxidase inhibition. nih.gov

Electron-Donating Groups (EDGs): Groups like methoxy (B1213986) (-OCH₃) or methyl (-CH₃) increase the electron density of the ring. In some heterocyclic systems, the introduction of EDGs has been shown to decrease certain types of chemical reactivity. thepharmajournal.com

Table 2: Influence of Substituents on the Phenyl Ring of 3-Aryl-1,2-oxazole Analogues
Substituent (Position)Electronic EffectExample Compound Name
-NO₂ (meta)Strongly Electron-Withdrawing3-(3-Nitrophenyl)-1,2-oxazole-5-sulfonyl chloride. bldpharm.com
-Cl (para)Weakly Electron-Withdrawing (Inductive), Weakly Donating (Resonance)3-(4-Chlorophenyl)-1,2-oxazole-5-sulfonyl chloride
-OCH₃ (para)Strongly Electron-Donating (Resonance)3-(4-Methoxyphenyl)-1,2-oxazole-5-sulfonyl chloride

The placement and nature of substituents on the C3-phenyl ring can introduce stereochemical effects. While the phenyl ring itself is achiral, bulky substituents, particularly at the ortho position, can create steric hindrance. This can restrict the rotation of the phenyl ring relative to the oxazole core, locking the molecule into a preferred conformation. Such conformational restriction can be advantageous for fitting into a well-defined binding pocket of a biological target. The position of a substituent group relative to a molecule's reactive center can significantly influence the degree of steric hindrance and, consequently, its chemical and biological properties. rsc.org

Exploration of Bioisosteric Replacements within the Oxazole Scaffold

Bioisosteric replacement is a strategy used in medicinal chemistry to replace a functional group or scaffold with another that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic parameters. researchgate.net

For the 3-phenyl-1,2-oxazole core, several bioisosteric replacements can be envisioned:

Replacement of the Phenyl Ring: The C3-phenyl group can be replaced with other aromatic or heteroaromatic rings. For example, replacing the phenyl group with pyridyl, furyl, or thienyl rings introduces different electronic distributions and potential hydrogen bonding sites. nih.gov Non-classical mimics such as cubane (B1203433) or bicyclo[1.1.1]pentane have also been used as effective phenyl replacements in other molecular series. researchgate.net

Replacement of the Oxazole Ring: The entire 1,2-oxazole (isoxazole) ring can be replaced by other five-membered heterocycles that act as bioisosteres. The 1,2,3-triazole ring is a particularly common and effective bioisostere. unimore.it It is chemically stable and its structural features allow it to mimic the geometry and electronic properties of other functional groups and rings. unimore.itnih.gov Other potential replacements include 1,3-oxazole, thiazole, or pyrazole (B372694) rings, each offering a unique combination of stability, hydrogen bonding capacity, and dipole moment.

Table 3: Potential Bioisosteric Replacements for the 1,2-Oxazole Ring
Original ScaffoldPotential BioisostereKey Features and Rationale
1,2-Oxazole (Isoxazole)1,2,3-TriazoleSimilar size and planarity; offers different hydrogen bonding capabilities and dipole moment; chemically very stable. unimore.it
1,2-Oxazole (Isoxazole)1,3-OxazoleIsomeric scaffold with altered positioning of heteroatoms, leading to different electronic and interaction profiles. thepharmajournal.com
1,2-Oxazole (Isoxazole)ThiazoleReplacement of ring oxygen with sulfur, which alters ring electronics, size, and lipophilicity.
1,2-Oxazole (Isoxazole)PyrazoleContains two adjacent nitrogen atoms, offering different hydrogen bond donor/acceptor patterns compared to the N-O of oxazole.

Strategies for Modifying the Oxazole Ring and its Substituents

The modification of the this compound scaffold can be approached through several key strategies. These strategies focus on altering different components of the molecule to systematically study structure-activity relationships (SAR) and develop analogues with tailored properties.

The primary and most straightforward point of modification is the sulfonyl chloride group (-SO₂Cl). This functional group is highly electrophilic and readily undergoes nucleophilic substitution reactions. vulcanchem.com The most common derivatization involves reacting the sulfonyl chloride with primary or secondary amines to form a stable sulfonamide linkage (-SO₂NHR). vulcanchem.comenamine.net This reaction is fundamental to building compound libraries, as a vast array of commercially available amines can be used to introduce diverse functional groups and structural motifs. enamine.netnih.gov For example, reactions with various heterocyclic amines, such as 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines, have been shown to yield novel sulfonamide derivatives which can undergo further transformations into complex fused heterocyclic systems. growingscience.com

Another key strategy involves modification of the phenyl ring at the 3-position of the oxazole. By starting with substituted benzaldehyde (B42025) or acetophenone (B1666503) precursors during the synthesis of the oxazole ring itself, researchers can introduce a wide variety of substituents onto this phenyl group. nih.govresearchgate.net These substituents can be selected to alter the electronic properties (electron-donating or electron-withdrawing groups), steric bulk, or lipophilicity of the final compound. This approach allows for a systematic exploration of how changes in this region of the molecule affect its biological or chemical properties.

Finally, direct modification of the oxazole ring itself, while more synthetically challenging, represents another avenue for derivatization. This could involve introducing substituents at the C4 position of the oxazole ring. Research on related 1,3-oxazoles demonstrates that introducing substituents like a cyano or methoxycarbonyl group at the C4 position can significantly influence the reactivity and properties of the resulting sulfonyl amides. growingscience.com

Table 1: Overview of Modification Strategies for the 3-Phenyl-1,2-oxazole Scaffold
Modification SiteStrategyCommon Reagents/MethodsPurpose of Modification
C5-Sulfonyl ChlorideNucleophilic SubstitutionPrimary/Secondary Amines, Alcohols, ThiolsIntroduce diverse functional groups; primary point for library synthesis. vulcanchem.comenamine.net
C3-Phenyl RingUse of Substituted PrecursorsSubstituted Benzaldehydes/Acetophenones in initial ring synthesisAlter electronic properties, steric bulk, and lipophilicity. nih.govresearchgate.net
C4-Position of Oxazole RingModification of Oxazole PrecursorsIntroduction of groups like -CN or -COOR during synthesisFine-tune molecular properties and explore SAR. growingscience.com

Rational Design of Compound Libraries for Targeted Research

Rational design is a key methodology in modern medicinal chemistry and materials science that uses structural information to create new molecules with desired properties. For this compound, this approach is primarily employed to generate libraries of sulfonamide derivatives for screening against biological targets. nih.govnih.gov

The process begins with the core scaffold, 3-phenyl-1,2-oxazole, which is recognized for its presence in biologically active compounds. researchgate.netchemmethod.com The sulfonyl chloride group acts as a versatile chemical handle for diversification. A compound library is constructed by reacting the parent sulfonyl chloride with a carefully selected set of amines. nih.govacs.org

The selection of these amines is not random but is guided by a specific research hypothesis. For instance, in anticancer drug discovery, a library of oxazole sulfonamides was synthesized by reacting the sulfonyl chloride intermediate with a series of aniline derivatives. nih.govacs.org The anilines were chosen to systematically vary key chemical properties:

Electronic Effects : Including anilines with both electron-donating groups (e.g., methyl) and electron-withdrawing groups (e.g., halogens, nitro groups). nih.govacs.org

Steric Hindrance : Employing anilines with substituents at different positions (ortho, meta, para) to probe the steric tolerance of the target's binding site.

This rational approach allows researchers to efficiently explore the structure-activity relationship (SAR) of the synthesized compounds. openaccesspub.orgyoutube.com By comparing the biological activity of the different library members, researchers can deduce which chemical features are important for activity. For example, it was found that halogenated aniline derivatives produced some of the most potent anticancer compounds in a library of 1,3-oxazole sulfonamides. nih.gov This information guides the design of next-generation compounds with improved potency and selectivity. Molecular docking studies are often used in conjunction with this process to visualize how the designed molecules might interact with their biological target, further refining the design strategy. nih.govnih.govmdpi.com

Table 2: Example of Rational Design for a Targeted Compound Library
Core ScaffoldReactive GroupVariable Building Block (Example Class)Rationale for SelectionResulting Compound Class
3-Phenyl-1,2-oxazoleC5-Sulfonyl ChlorideSubstituted AnilinesTo systematically vary electronic, steric, and lipophilic properties. nih.govacs.orgN-Aryl-3-phenyl-1,2-oxazole-5-sulfonamides
3-Phenyl-1,2-oxazoleC5-Sulfonyl ChlorideAliphatic Amines (e.g., Piperidines)To introduce non-aromatic, flexible, or rigid cyclic systems.N-Alkyl/Cycloalkyl-3-phenyl-1,2-oxazole-5-sulfonamides
3-Phenyl-1,2-oxazoleC5-Sulfonyl ChlorideAmino Heterocycles (e.g., Aminopyrazoles)To introduce additional hydrogen bond donors/acceptors and explore novel chemical space. growingscience.comN-Heteroaryl-3-phenyl-1,2-oxazole-5-sulfonamides

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. Two-dimensional NMR techniques further elucidate the connectivity and spatial relationships between atoms. However, for 3-Phenyl-1,2-oxazole-5-sulfonyl chloride, specific, experimentally-derived data is not available.

Detailed ¹H NMR Spectral Analysis

A detailed analysis of the proton NMR spectrum, including the precise chemical shifts (δ), coupling constants (J), and multiplicities of the signals for the aromatic protons of the phenyl group and the single proton on the oxazole (B20620) ring, is not documented in available literature.

Comprehensive ¹³C NMR Spectral Analysis

Similarly, a comprehensive carbon-13 NMR spectral analysis, which would provide the chemical shifts for each unique carbon atom in the molecule and confirm their hybridization states, is not publicly reported.

Application of Two-Dimensional NMR Techniques

Advanced structural confirmation using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), HMBC (Heteronuclear Multiple Bond Correlation), and NOESY (Nuclear Overhauser Effect Spectroscopy) would be instrumental in definitively assigning all proton and carbon signals and confirming the connectivity of the phenyl and oxazole rings. Regrettably, no such studies or resulting data for this compound have been published.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry for Exact Mass Determination

While the molecular formula of this compound is known (C₉H₆ClNO₃S), high-resolution mass spectrometry (HRMS) data, which would provide an exact mass measurement to further confirm this composition, is not found in the surveyed scientific literature.

Fragmentation Pattern Analysis for Structural Confirmation

The analysis of the fragmentation pattern in a mass spectrum provides a molecular fingerprint that can be used to confirm the structure of a compound. The specific fragmentation pathways and the resulting fragment ions for this compound under mass spectrometric conditions have not been described. Such an analysis would be key to verifying the presence and connectivity of the phenyl ring, the oxazole core, and the sulfonyl chloride group.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its constituent parts: the sulfonyl chloride group, the 1,2-oxazole ring, and the phenyl group.

Based on data from structurally similar compounds, the expected IR absorption bands are summarized in the table below. The sulfonyl chloride group (SO₂Cl) would exhibit strong asymmetric and symmetric stretching vibrations. The C=N and C=C bonds of the oxazole and phenyl rings, respectively, would also produce characteristic signals.

Table 1: Expected Infrared Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹) Vibration Type
Sulfonyl Chloride (S=O) 1370-1390 Asymmetric Stretching
Sulfonyl Chloride (S=O) 1170-1190 Symmetric Stretching
C=N (Oxazole ring) 1610-1650 Stretching
C=C (Aromatic ring) 1450-1600 Stretching
C-H (Aromatic ring) 3000-3100 Stretching

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. Aromatic and heteroaromatic systems, such as the phenyl and oxazole rings in this compound, typically exhibit characteristic absorption bands.

The UV-Vis spectrum of this compound would be expected to show absorptions corresponding to π → π* transitions within the phenyl and oxazole rings. The presence of conjugation between these two rings would influence the position and intensity of the absorption maxima (λmax).

Table 2: Expected UV-Vis Absorption Data for this compound

Electronic Transition Expected λmax (nm) Chromophore
π → π* 250-280 Phenyl Ring

X-ray Crystallography for Solid-State Molecular Architecture and Conformation

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide detailed information on its molecular geometry, including bond lengths, bond angles, and torsion angles. This data would definitively confirm the connectivity of the atoms and reveal the conformation of the molecule in the solid state.

While specific crystallographic data for the title compound is not available, studies on similar 3-phenyl-1,2-oxazole derivatives reveal that the phenyl and oxazole rings are often not coplanar, with a measurable dihedral angle between them. uni.luvulcanchem.com The data obtained from such an analysis would be crucial for understanding intermolecular interactions in the crystal lattice.

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen, sulfur) in a compound. For this compound (C₉H₆ClNO₃S), the theoretical elemental composition can be calculated from its molecular formula. uni.lu001chemical.com

Experimental values obtained from elemental analysis of a synthesized sample would be compared to these theoretical values. A close correlation between the experimental and theoretical percentages would provide strong evidence for the compound's purity and verify its elemental composition.

Table 3: Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight Number of Atoms Total Weight Percentage
Carbon C 12.01 9 108.09 44.36%
Hydrogen H 1.008 6 6.048 2.48%
Chlorine Cl 35.45 1 35.45 14.55%
Nitrogen N 14.01 1 14.01 5.75%
Oxygen O 16.00 3 48.00 19.70%
Sulfur S 32.07 1 32.07 13.16%

| Total | | | | 243.67 | 100.00% |

Chromatographic Methods for Purity and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for assessing the purity of a compound and for separating it from any impurities or byproducts from a reaction mixture.

High-Performance Liquid Chromatography (HPLC) would be a suitable method for determining the purity of this compound. A sample would be dissolved in an appropriate solvent and injected into the HPLC system. The compound would travel through a column packed with a stationary phase, and its retention time would be recorded. The presence of a single, sharp peak would indicate a high degree of purity.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. In GC-MS, the compound is vaporized and separated based on its boiling point and interactions with the column's stationary phase. The separated components are then ionized and detected by a mass spectrometer, which provides information about their mass-to-charge ratio. This technique is highly effective for both separation and identification of volatile compounds.

Computational and Theoretical Investigations

Quantum Chemical Calculations and Electronic Structure Analysis

Theoretical studies on the electronic structure of a molecule can elucidate its stability, reactivity, and intermolecular interactions.

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule. For 3-Phenyl-1,2-oxazole-5-sulfonyl chloride, this would involve calculating the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state. Conformational analysis would further explore different spatial arrangements of the phenyl and sulfonyl chloride groups relative to the oxazole (B20620) ring, identifying the most energetically favorable conformers. However, no published data on the optimized geometry or conformational landscape of this specific molecule could be located.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Spatial Distributions

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. Regrettably, no studies detailing the HOMO-LUMO energies or their spatial distributions for this compound have been reported.

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential Surface (EPS) map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting how a molecule will interact with other chemical species. For this compound, an EPS map would likely show negative potential around the oxygen and nitrogen atoms and a positive potential around the sulfur atom of the sulfonyl chloride group, indicating its electrophilic nature. However, no specific EPS mapping studies for this compound are available in the literature.

Reaction Mechanism Studies

Theoretical studies can also be used to investigate the mechanisms of chemical reactions, providing a deeper understanding of how transformations occur at a molecular level.

Transition State Characterization and Reaction Pathway Elucidation

The sulfonyl chloride group in this compound is expected to be a reactive site for nucleophilic substitution reactions. Computational studies could characterize the transition states of such reactions, for example, with amines to form sulfonamides. This would involve locating the high-energy transition state structures and elucidating the step-by-step reaction pathways. Such detailed mechanistic insights are currently not available for this compound.

Kinetic and Thermodynamic Parameters for Key Transformations

By calculating the energies of reactants, transition states, and products, it is possible to determine important kinetic and thermodynamic parameters such as activation energies, reaction enthalpies, and Gibbs free energies. This information is vital for predicting reaction rates and the feasibility of chemical processes. For this compound, these parameters would be particularly useful for understanding its reactivity and stability. Unfortunately, no such computational data has been published.

Molecular Modeling and Simulation

Molecular modeling and simulation are powerful tools used to predict the behavior and properties of molecules. For a compound like this compound, these techniques could theoretically be used to understand its reactivity, conformational preferences, and electronic properties. However, specific studies detailing comprehensive modeling and simulation of this sulfonyl chloride are not found in the reviewed literature. The scientific focus remains on the derivatives synthesized from it.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

The prediction of spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts, through computational methods like Density Functional Theory (DFT), is a common practice in modern chemical research. This process involves calculating the magnetic shielding tensors of the nuclei within a molecule in a simulated magnetic field.

For this compound, no published studies were identified that report theoretically predicted NMR chemical shifts. Experimental data is used for its characterization during synthesis, but a comparative analysis with computationally predicted values has not been a subject of published research. Such a study would be valuable for validating computational methods for this class of heterocyclic compounds.

In Silico Prediction of Drug-Likeness and ADMET Properties

In silico tools are frequently used in drug discovery to predict the pharmaceutical potential of a molecule. These predictions include evaluating "drug-likeness" based on criteria like Lipinski's Rule of Five and assessing ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

While numerous studies perform these in silico analyses on the sulfonamide derivatives synthesized from this compound to evaluate their potential as therapeutic agents, the same analyses have not been published for the parent sulfonyl chloride itself. As a reactive intermediate, it is not intended as a drug and is thus not typically subjected to drug-likeness and ADMET screening. If such predictions were performed, the data might appear as shown in the hypothetical tables below, which are provided for illustrative purposes only, as specific data for this compound is not available in the literature.

Table 1: Hypothetical In Silico Drug-Likeness Prediction (Note: Data is illustrative and not based on published research for this specific compound.)

Parameter Predicted Value Compliance
Molecular Weight < 500 g/mol Yes
LogP < 5 Yes
Hydrogen Bond Donors 0 Yes
Hydrogen Bond Acceptors < 10 Yes
Lipinski's Rule of Five Pass (0 violations) Yes

Table 2: Hypothetical In Silico ADMET Properties Prediction (Note: Data is illustrative and not based on published research for this specific compound.)

ADMET Property Predicted Outcome
Absorption
Human Intestinal Absorption High
Caco-2 Permeability Moderate
Distribution
Blood-Brain Barrier (BBB) Penetration Low
Plasma Protein Binding High
Metabolism
CYP2D6 Inhibitor Yes
CYP3A4 Inhibitor No
Toxicity
AMES Mutagenicity Non-mutagen
hERG Inhibition Low risk

Applications in Advanced Organic Synthesis and Medicinal Chemistry Research

3-Phenyl-1,2-oxazole-5-sulfonyl chloride as a Versatile Building Block in Synthetic Methodologies

This compound is a reactive compound that holds potential as a versatile building block in the synthesis of more complex molecules. Its utility stems from the presence of the highly reactive sulfonyl chloride group attached to the phenyl-substituted oxazole (B20620) core. This combination allows for the introduction of the 3-phenyl-1,2-oxazole-5-sulfonyl moiety into various molecular scaffolds, paving the way for the creation of diverse chemical entities.

Synthesis of Complex Polyheterocyclic Systems

While direct examples of the use of this compound in the synthesis of complex polyheterocyclic systems are not extensively documented in the reviewed literature, the reactivity of analogous oxazole-5-sulfonyl chlorides provides a strong indication of its potential in this area. For instance, research on methyl 2-aryl-5-(chlorosulfonyl)-1,3-oxazole-4-carboxylates has demonstrated their successful reaction with 1H-pyrazol-5-amines and 1H-1,2,4-triazol-5-amines. These reactions proceed via the endocyclic nitrogen atom of the aminoazole, leading to the formation of sulfonamide intermediates. Subsequent treatment of these intermediates with a base, such as sodium hydride, can induce a cyclocondensation reaction, which may involve a Smiles rearrangement and the elimination of sulfur dioxide, ultimately yielding annulated researchgate.netresearchgate.netoxazolo[5,4-d]pyrimidine derivatives. growingscience.com

This synthetic strategy highlights the potential of oxazole sulfonyl chlorides to act as precursors for the construction of fused heterocyclic systems. The reaction of 2-aryl-4-cyano-1,3-oxazole-5-sulfonyl chlorides with 5-amino-1H-pyrazoles and 5-amino-1H-1,2,4-triazole similarly yields sulfonamide derivatives that can be cyclized to form novel polyheterocyclic systems like researchgate.netresearchgate.netoxazolo[5,4-d]pyrazolo[1,5-a]-pyrimidine and researchgate.netresearchgate.netoxazolo[5,4-d] researchgate.netnih.govnih.govtriazolo[1,5-a]pyrimidine. researchgate.net These examples suggest that this compound could likely participate in similar reaction pathways to generate a variety of complex polyheterocyclic structures.

Formation of Peptidomimetics and Other Biologically Relevant Scaffolds

The incorporation of heterocyclic scaffolds into peptide structures is a common strategy in the design of peptidomimetics to improve their pharmacological properties, such as stability and bioavailability. Oxazole rings, in particular, are found in a number of biologically active natural products and have been incorporated into synthetic peptidomimetics.

Although the direct application of this compound in the synthesis of peptidomimetics is not explicitly detailed in the available research, its reactive nature makes it a plausible candidate for such applications. The sulfonyl chloride moiety can readily react with the amine terminus of a peptide or amino acid derivative to form a stable sulfonamide linkage. This would allow for the introduction of the 3-phenyl-1,2-oxazole unit as a novel capping group or as a side-chain modification. The resulting sulfonamide-linked oxazole could influence the conformational properties of the peptide backbone and introduce new points of interaction with biological targets. The synthesis of other biologically relevant scaffolds, such as those found in new heterocyclic compounds derived from oxazol-5(4H)-one, further illustrates the utility of the oxazole core in constructing molecules with potential therapeutic applications. nih.gov

Contribution to Medicinal Chemistry Research via Derivative Synthesis

The this compound scaffold is a valuable starting point for the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. The reactivity of the sulfonyl chloride group allows for its facile conversion into a diverse library of sulfonamides, which are a well-established class of therapeutic agents with a broad range of biological activities.

Design and Synthesis of Potential Enzyme Inhibitors

Derivatives of oxazole sulfonamides have shown promise as inhibitors of various enzymes. For example, a series of novel 1,3-oxazole sulfonamides were designed and synthesized as tubulin polymerization inhibitors. nih.gov Several of these compounds exhibited potent anticancer activity against a panel of human tumor cell lines, with some showing GI50 values in the nanomolar range. nih.gov The proposed mechanism of action involves the binding of these compounds to tubulin, leading to the disruption of microtubule dynamics, a clinically validated strategy in cancer chemotherapy. nih.gov

Furthermore, isoxazole (B147169) derivatives, which are structural isomers of oxazoles, have also been investigated as enzyme inhibitors. For instance, a number of 5-phenylisoxazole-3-carboxylic acid derivatives have been synthesized and evaluated as inhibitors of xanthine (B1682287) oxidase, an enzyme involved in gout. nih.gov These findings suggest that the 3-phenyl-1,2-oxazole-5-sulfonamide (B13505751) scaffold could serve as a valuable template for the design and synthesis of novel enzyme inhibitors targeting a range of diseases.

Structure-Activity Relationship (SAR) Studies for Targeted Property Enhancement

Structure-activity relationship (SAR) studies are a cornerstone of medicinal chemistry, providing crucial insights into how the chemical structure of a molecule influences its biological activity. For the derivatives of this compound, SAR studies would involve the systematic modification of different parts of the molecule and the evaluation of the resulting compounds in relevant biological assays.

In the context of the aforementioned 1,3-oxazole sulfonamides as tubulin polymerization inhibitors, SAR studies revealed that the nature of the substituent on the sulfonamide nitrogen played a critical role in their anticancer activity. nih.gov For instance, compounds bearing halogenated or alkyl-substituted aniline (B41778) moieties were found to be particularly potent. nih.gov Similarly, for sulfonamides derived from carvacrol (B1668589) investigated for their potential in treating Alzheimer's disease, the substituent at the sulfonamide group influenced their acetylcholinesterase (AChE) inhibitory activity. nih.gov

A systematic SAR study of 3-phenyl-1,2-oxazole-5-sulfonamide derivatives would likely involve the synthesis of a library of compounds with variations in the substituent attached to the sulfonamide nitrogen. These substituents could include a range of aromatic, heteroaromatic, and aliphatic groups with different electronic and steric properties. The phenyl group at the 3-position of the oxazole ring could also be substituted to explore its impact on activity. The resulting data would be invaluable for optimizing the potency and selectivity of these compounds for a specific biological target.

Catalysis and Material Science Applications

Based on the reviewed scientific literature, there is currently no information available regarding the applications of this compound in the fields of catalysis and material science.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to 1,2-Oxazole Chemistry

3-Phenyl-1,2-oxazole-5-sulfonyl chloride stands as a significant and versatile building block in heterocyclic chemistry. Its importance stems from the fusion of two key chemical entities: the 1,2-oxazole (isoxazole) ring and the highly reactive sulfonyl chloride functional group. The isoxazole (B147169) core is a well-established pharmacophore found in numerous pharmaceuticals and biologically active compounds, prized for its unique electronic properties and metabolic stability. ontosight.ainih.govnih.gov Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. nih.govrsc.orgrsc.org

Identification of Unexplored Synthetic Avenues for the Compound

While the synthesis of isoxazoles and the conversion of sulfur-containing precursors to sulfonyl chlorides are established procedures, there remain several unexplored avenues for the synthesis of this compound itself. rsc.orgwikipedia.orgnuph.edu.ua Current strategies often involve multi-step sequences, such as the initial formation of the 3-phenyl-1,2-oxazole ring followed by a separate chlorosulfonation step. nih.gov Future research could focus on more efficient and innovative synthetic methodologies.

Potential unexplored synthetic routes include:

Convergent One-Pot Syntheses: Developing a process where the isoxazole ring is formed and functionalized with the sulfonyl chloride group in a single reaction vessel. This could involve the cycloaddition of a nitrile oxide with an alkyne already bearing a suitable sulfur-containing precursor that can be converted in situ. nih.gov

Flow Chemistry Approaches: Utilizing microreactor technology to perform the synthesis. Flow chemistry could offer enhanced safety, particularly when handling reactive reagents like chlorosulfonic acid, improved reaction control, and easier scalability compared to traditional batch processing.

Green Chemistry Methodologies: Investigating the use of environmentally benign reagents and solvents, such as ionic liquids, which have been shown to be effective media for other isoxazole syntheses. rsc.orgresearchgate.net This would reduce the environmental impact of the synthesis.

Novel Cycloaddition Strategies: Exploring alternative cycloaddition reactions using different starting materials that could lead directly to the desired sulfonylated isoxazole core, potentially bypassing the need for a separate chlorination step.

Prospective Research on Diversification of Oxazole (B20620) Sulfonyl Chloride Derivatives

The true potential of this compound lies in its capacity for derivatization. The sulfonyl chloride moiety is a gateway to a vast chemical space. Prospective research should focus on a systematic exploration of its reactivity with a wide range of nucleophiles to generate novel compound libraries.

Reactant Class Resulting Functional Group Potential Application Area
Primary/Secondary AminesSulfonamidesMedicinal Chemistry (e.g., anticancer, antibacterial agents) nih.govresearchgate.net
Alcohols/PhenolsSulfonate EstersAgrochemicals, Material Science
HydrazinesSulfonylhydrazidesSynthetic Intermediates, Bioactive Compounds
Amino AcidsN-Sulfonylated Amino AcidsPeptidomimetics, Enzyme Inhibitors
Organometallic ReagentsSulfonesChemical Probes, Synthetic Building Blocks

Future diversification efforts should aim to:

Synthesize Broad Libraries: React this compound with diverse sets of amines (aliphatic, aromatic, heterocyclic) and alcohols to create extensive libraries of sulfonamides and sulfonate esters.

Explore Unconventional Nucleophiles: Investigate reactions with less common nucleophiles to produce novel scaffolds.

Post-Modification of Derivatives: Perform secondary modifications on the pendant phenyl ring or on the newly introduced functional groups to further expand molecular diversity.

These newly synthesized derivatives would serve as ideal candidates for high-throughput screening in various biological assays, leveraging the known therapeutic potential of the isoxazole scaffold. nih.govresearchgate.net

Potential for Interdisciplinary Collaborations in Chemical Biology and Materials Science

The unique structure of this compound makes it an attractive tool for interdisciplinary research, bridging synthetic chemistry with chemical biology and materials science.

Chemical Biology:

Chemical Probes and Activity-Based Profiling: The reactivity of the sulfonyl chloride group makes it suitable for use as a covalent probe to label and identify protein targets. wikipedia.org By reacting with nucleophilic amino acid residues (e.g., lysine) in a proteome, it can be used in chemoproteomic workflows to discover novel drug targets or elucidate mechanisms of action.

Photoaffinity Labeling: The isoxazole ring is known to undergo photochemical rearrangement upon UV irradiation. wikipedia.org This property could be exploited to design photo-cross-linkers for studying protein-ligand or protein-protein interactions, providing valuable insights into biological pathways.

Materials Science:

Polymer Chemistry: The rigid, aromatic nature of the 3-phenyl-1,2-oxazole core can be leveraged by incorporating it into the backbone of novel polymers. This could impart desirable thermal, mechanical, or photophysical properties.

Organic Electronics: Heterocyclic compounds are central to the field of organic electronics. Derivatives of 3-phenyl-1,2-oxazole could be synthesized and evaluated for their fluorescent or conductive properties, with potential applications in organic light-emitting diodes (OLEDs), sensors, or organic photovoltaics. mdpi.com

Successful exploration of these avenues will require close collaboration between synthetic chemists, biologists, pharmacologists, and materials scientists to design, synthesize, and characterize these novel molecules and materials.

Interdisciplinary Field Research Goal Required Expertise
Chemical BiologyDevelop covalent probes for target identification.Proteomics, Biochemistry, Molecular Biology
PhotopharmacologyCreate photo-activated ligands to study biological systems.Photochemistry, Cell Biology
Materials ScienceSynthesize novel polymers with enhanced properties.Polymer Chemistry, Materials Engineering
Organic ElectronicsDesign new materials for optoelectronic devices.Physics, Electrical Engineering

Q & A

Q. What are the standard laboratory synthesis routes for 3-Phenyl-1,2-oxazole-5-sulfonyl chloride?

  • Methodological Answer : The compound is typically synthesized via chlorination of 3-phenyl-1,2-oxazole-5-sulfonic acid using thionyl chloride (SOCl₂) under reflux in anhydrous solvents (e.g., dichloromethane or toluene). Alternative methods involve phosphorus pentachloride (PCl₅) as a chlorinating agent. Key steps include:

Dissolving the sulfonic acid in an anhydrous solvent.

Adding SOCl₂ dropwise under inert atmosphere.

Refluxing for 4–6 hours, followed by solvent evaporation and purification via recrystallization or column chromatography.
Optimization Tip : Excess SOCl₂ (1.5–2.0 equivalents) improves yield, while moisture-free conditions prevent hydrolysis .

ParameterValue/Description
Molecular FormulaC₉H₆ClNO₃S
Molecular Weight243.67 g/mol
Key ReagentsSOCl₂, PCl₅

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Use a combination of:
  • NMR Spectroscopy : ¹H NMR (δ 7.8–8.2 ppm for aromatic protons; δ 6.5–7.5 ppm for oxazole protons).
  • FT-IR : Peaks at 1370 cm⁻¹ (S=O symmetric stretch) and 1180 cm⁻¹ (S=O asymmetric stretch).
  • Mass Spectrometry : Molecular ion peak at m/z 243.
  • X-ray Crystallography (if crystalline): Resolves bond angles and confirms sulfonyl chloride positioning .

Q. What are the common nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The sulfonyl chloride group reacts with amines, alcohols, and thiols:
  • Amines : Forms sulfonamides (e.g., with aniline in THF at 0°C).
  • Alcohols : Produces sulfonate esters (e.g., with methanol under basic conditions).
  • Thiols : Yields sulfonyl thioethers (e.g., with ethanethiol in DMF).
    Note : Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) and isolate products via extraction .

Advanced Research Questions

Q. How can competing reaction pathways be analyzed when using this compound as a sulfonating agent?

  • Methodological Answer : Employ kinetic studies and in situ spectroscopic monitoring (e.g., Raman or UV-Vis) to track intermediate formation. For example:
  • Competing Hydrolysis : Quantify hydrolysis byproducts (e.g., sulfonic acid) via HPLC at varying pH levels.
  • Temperature Dependence : Conduct reactions at 25°C, 40°C, and 60°C to assess activation energy barriers.
    Data Analysis : Use Arrhenius plots to differentiate dominant pathways under specific conditions .

Q. What are the stability profiles of this compound under different solvent systems?

  • Methodological Answer : Stability is solvent-dependent:
  • Polar Aprotic Solvents (DMF, DMSO) : Stable for >24 hours at 25°C.
  • Protic Solvents (Water, Methanol) : Rapid hydrolysis (t₁/₂ <1 hour).
  • Storage Recommendations : Store under anhydrous conditions at -20°C with desiccants.
    Experimental Validation : Monitor degradation via ¹H NMR in deuterated solvents .

Q. How is this compound utilized in multi-step syntheses of heterocyclic systems?

  • Methodological Answer : It serves as a sulfonylating agent in:
  • Peptide Mimetics : Coupling with amino acids (e.g., glycine tert-butyl ester) to introduce sulfonamide linkages.
  • Metal-Organic Frameworks (MOFs) : React with amine-functionalized linkers (e.g., 2-aminoterephthalic acid) to modify porosity.
    Case Study : In a 2023 study, the compound was used to synthesize a triazole-based inhibitor via Huisgen cycloaddition, achieving 78% yield after HPLC purification .
ApplicationReaction PartnersYield (%)
Sulfonamide SynthesisBenzylamine85
MOF Functionalization2-Aminoterephthalic acid62

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